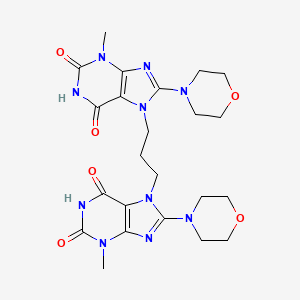

![molecular formula C15H16ClNO2S B2544486 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-22-0](/img/structure/B2544486.png)

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

Overview

Description

Synthesis Analysis

The synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound to 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine, has been described with a focus on green chemistry principles. The process involves N-oxidation of 2,3-lutidine, one-pot synthesis of 2,3-dimethyl-4-(methylthio) pyridine-N-oxide, oxidation with hydrogen peroxide, and chlorination using trichloroisocyanuric acid. This method emphasizes the reduction of waste, as evidenced by a low E-factor value in the oxidation step, indicating efficient synthesis with minimal environmental impact .

Molecular Structure Analysis

The molecular structures of various 2-chloromethyl-pyridine derivatives have been elucidated, including their crystal structures and spectroscopic properties. For instance, compounds with alkoxy groups and their methylsulphinyl derivatives have been synthesized and characterized. The crystallographic data reveal that these compounds exhibit weak hydrogen-bonding interactions and crystallize in different space groups, providing insight into the structural diversity within this class of compounds .

Chemical Reactions Analysis

The reactivity of substituted 2,4-dimethylphenols, which share structural similarities with the compound of interest, has been studied in chlorination reactions. These reactions yield different products depending on the solvent used, with acetic acid or acetic anhydride favoring the formation of 4-chlorocyclohexa-2,5-dienones, while carbon tetrachloride in the presence of pyridine leads to the modification of the 4-methyl group. X-ray crystal structure analyses of the resulting compounds provide valuable information on the outcomes of these chlorination reactions .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine are not directly reported in the provided papers, the properties of closely related compounds can offer some insights. For example, the solubility, crystallization behavior, and intermolecular interactions, as inferred from crystallographic data, can be indicative of the behavior of similar compounds. The green metric evaluation also suggests that the synthesis of such compounds can be optimized for efficiency and sustainability .

Scientific Research Applications

Oxidation Processes and Photocatalysis

Compounds with complex aromatic structures, including those with sulfonyl and pyridine groups, are often investigated for their roles in catalysis and environmental applications. For example, the oxidation of sulfur compounds using photocatalysis or photosensitization is a significant area of research. This involves exploring various photocatalytic materials, including aromatic photosensitizers, for the efficient degradation of pollutants in atmospheric and aqueous environments (Cantau et al., 2007).

Pharmaceutical Impurities and Synthesis

The synthesis of pharmaceutical compounds, including the study of impurities that arise during the synthesis of drugs like omeprazole, is another critical area. The review of novel synthesis methods for omeprazole and its pharmaceutical impurities provides insight into the development of proton pump inhibitors, highlighting the chemical intricacies involved in synthesizing and purifying these medications (Saini et al., 2019).

Environmental and Health Risks of Chemical Compounds

Research on the environmental and health impacts of various chemical compounds, including those related to the chemical family of sulfonyl and pyridine, is vital. Studies focusing on the sources, multimedia distribution, and health risks of novel fluorinated alternatives to persistent organic pollutants provide essential data on the environmental persistence and toxicological profiles of these compounds (Wang et al., 2019).

Catalysis and Hydroprocessing

The development of new classes of hydroprocessing catalysts, such as transition metal phosphides, showcases the ongoing search for more efficient catalysts for industrial processes. These catalysts are studied for their performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), with applications ranging from the processing of crude oil to the production of cleaner fuels (Oyama et al., 2009).

Future Directions

properties

IUPAC Name |

2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMXBESLACKFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332253 | |

| Record name | 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine | |

CAS RN |

400078-22-0 | |

| Record name | 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2544403.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)